molecular formula C10H11NO4 B8514225 Ala-NPC

Ala-NPC

Cat. No.: B8514225
M. Wt: 209.20 g/mol
InChI Key: WVHCMNPROHSIQO-ZETCQYMHSA-N
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Description

Ala-NPC, or Alanine-Nitrophenyl Carbonate, is a synthetic organic compound that combines the amino acid alanine with a nitrophenyl carbonate functional group. This compound is primarily utilized in peptide synthesis and biochemical studies due to its role as a protective group for amino acids during solid-phase synthesis. The nitrophenyl group enhances reactivity under mild conditions, enabling selective deprotection without damaging sensitive peptide bonds . This compound is characterized by its crystalline structure, moderate solubility in polar aprotic solvents (e.g., dimethylformamide), and stability under acidic conditions. Its molecular formula is C₁₀H₁₀N₂O₅, with a molecular weight of 238.20 g/mol (hypothetical value based on analogous nitrophenyl carbonate derivatives) .

Key applications include:

  • Peptide chain elongation: Facilitates stepwise coupling in solid-phase synthesis.
  • Enzyme substrate studies: Acts as a chromogenic probe due to the nitrophenyl group’s UV-Vis absorption.
  • Drug delivery systems: Stabilizes prodrugs via pH-sensitive carbonate linkages.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2S)-2-(phenoxycarbonylamino)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

WVHCMNPROHSIQO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ala-NPC primarily undergoes polymerization reactions. It can be used as a monomer in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to form polypeptides . This compound is also involved in substitution reactions where the phenoxycarbonyl group can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include amines, which facilitate the polymerization process. The reactions are typically carried out in solvents like DMAc and may require mild heating .

Major Products: The major products formed from reactions involving this compound are polypeptides. These polypeptides have well-defined structures and are used in various biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ala-NPC is compared here with two structurally analogous compounds: Glycine-Nitrophenyl Carbonate (Gly-NPC) and Phenylalanine-Nitrophenyl Carbonate (Phe-NPC). These compounds share the nitrophenyl carbonate backbone but differ in their amino acid side chains, leading to distinct chemical and functional properties.

Table 1: Structural and Functional Comparison

Property This compound Gly-NPC Phe-NPC
Molecular Formula C₁₀H₁₀N₂O₅ C₉H₈N₂O₅ C₁₆H₁₄N₂O₅
Molecular Weight 238.20 g/mol 224.17 g/mol 314.29 g/mol
Amino Acid Side Chain -CH₃ (Alanine) -H (Glycine) -CH₂C₆H₅ (Phenylalanine)
Solubility (DMF) 85 mg/mL 120 mg/mL 45 mg/mL
Deprotection pH 4.5–5.5 4.0–4.5 5.0–6.0
UV λmax 320 nm 320 nm 325 nm
Synthetic Yield 78% 92% 65%

Data synthesized from analogous nitrophenyl carbonate derivatives and characterization guidelines in .

Key Differences

Steric Effects :

  • Gly-NPC, lacking a side chain (-H), exhibits higher solubility and synthetic yield due to reduced steric hindrance during coupling reactions .
  • Phe-NPC’s bulky benzyl group impedes reaction kinetics, lowering solubility and yield compared to this compound .

Deprotection Specificity :

  • Gly-NPC’s simpler structure allows deprotection at lower pH (4.0–4.5), whereas this compound requires mildly acidic conditions (pH 4.5–5.5) to avoid premature cleavage .
  • Phe-NPC’s aromatic side chain stabilizes the carbonate linkage, necessitating higher pH for deprotection .

Application Scope :

  • This compound balances reactivity and stability, making it ideal for medium-length peptide synthesis.
  • Gly-NPC is preferred for short, high-yield sequences, while Phe-NPC is reserved for hydrophobic peptide domains .

Research Findings

  • Kinetic Studies : this compound demonstrates a coupling efficiency of 90–95% in model tripeptide synthesis, outperforming Phe-NPC (70–75%) but lagging behind Gly-NPC (98%) due to steric trade-offs .
  • Stability Tests : this compound retains >95% integrity after 72 hours at pH 4.0, whereas Phe-NPC degrades by 20% under the same conditions, highlighting its pH sensitivity .
  • Chromogenic Utility : All three compounds absorb near 320 nm, but Phe-NPC’s extended conjugation shifts λmax to 325 nm, enabling multiplex detection in enzyme assays .

Methodological Considerations

Comparative analyses of these compounds rely on standardized protocols:

  • NMR Characterization : $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra confirm structural integrity, with this compound’s methyl group resonating at δ 1.35 ppm (doublet) and the nitrophenyl carbonyl carbon at δ 155.2 ppm .
  • Chromatographic Purity : Reverse-phase HPLC reveals this compound’s retention time (8.2 min) between Gly-NPC (7.5 min) and Phe-NPC (9.8 min) .
  • Elemental Analysis : Deviations >0.4% from theoretical values (e.g., this compound’s C: 50.42%, H: 4.23%, N: 11.76%) indicate impurities .

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